
Froxiprost
Übersicht
Beschreibung
Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da es die Thymidinaufnahme, die Ansammlung von 1,2-Diacylglycerol und die Bildung von Phosphorylcholin in osteoblastenähnlichen MC3T3-E1-Zellen stimuliert . Die Verbindung hat die Summenformel C24H29F3O6 und ein Molekulargewicht von 470,48 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Froxiprost umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen VorstufenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren oder Basen, organischen Lösungsmitteln und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet oft automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen. Das Endprodukt wird unter Verwendung von Techniken wie Chromatographie und Umkristallisation gereinigt, um die erforderlichen Standards für den Forschungsgebrauch zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Froxiprost durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was zur Bildung verschiedener Analoga führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Analoga erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Glaucoma Treatment
Froxiprost is primarily used as a first-line treatment for glaucoma and ocular hypertension. It functions by activating the FP receptor, which enhances the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP).
Clinical Findings:
- Effectiveness: A study comparing this compound with timolol found significant reductions in IOP, demonstrating its efficacy as an antiglaucoma agent .
- Safety Profile: Long-term studies indicate a favorable safety profile, with common side effects including conjunctival hyperemia and eyelash growth .
Study | Sample Size | Duration | IOP Reduction |
---|---|---|---|
Watson et al. (2005) | 300 patients | 6 months | 30% reduction |
Latanoprost comparison | 200 patients | 3 months | 25% reduction |
Hair Growth Stimulation
This compound has been investigated for its potential to promote hair growth, particularly in conditions like eyelash hypotrichosis.
Case Studies:
- A randomized controlled trial involving 16 men with androgenetic alopecia showed a significant increase in scalp hair density after 24 weeks of topical this compound application .
- In another study, patients with chemotherapy-induced alopecia reported improved eyelash growth when treated with this compound .
Study Type | Participants | Treatment Duration | Results |
---|---|---|---|
RCT | 16 men | 24 weeks | Increased hair density |
Observational | 12 women | 12 weeks | Improved eyelash growth |
Veterinary Applications
This compound is also utilized in veterinary medicine to synchronize estrus cycles in farm animals.
Veterinary Use Cases:
- The application of this compound has been shown to effectively induce estrus in cattle and sheep, facilitating breeding programs .
Reproductive Health
This compound's role in reproductive health is notable, particularly concerning its effects on the corpus luteum and uterine contractions.
Research Insights:
- Studies indicate that FP receptor activation by this compound can induce luteolysis (the regression of the corpus luteum), which is crucial for regulating the estrous cycle in various species .
- In animal models, administration of this compound has been linked to successful induction of labor .
Skin Pigmentation
This compound has been explored for its potential to treat skin conditions associated with hypopigmentation.
Clinical Observations:
- Preliminary studies on patients with vitiligo showed promising results, with some experiencing significant repigmentation after topical application of this compound .
Condition Treated | Patient Count | Repigmentation Rate |
---|---|---|
Vitiligo | 3 | 20% - >90% |
Scarring | 14 | Significant improvement |
Wirkmechanismus
Froxiprost exerts its effects by mimicking the biological actions of prostaglandin F2α. It stimulates thymidine uptake, 1,2-diacylglycerol accumulation, and phosphorylcholine formation in osteoblast-like MC3T3-E1 cells. The molecular targets and pathways involved include the activation of phospholipase C, leading to the hydrolysis of phosphatidylcholine and the formation of 1,2-diacylglycerol .
Vergleich Mit ähnlichen Verbindungen
Froxiprost ist unter den Prostaglandin-Analoga aufgrund seiner spezifischen chemischen Struktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:
Prostaglandin F2α (PGF2α): Das natürliche Analogon von this compound mit ähnlichen biologischen Wirkungen, aber unterschiedlichen chemischen Eigenschaften.
Biologische Aktivität
Froxiprost is a synthetic analog of prostaglandin F2α, primarily recognized for its role in promoting hair growth and its potential therapeutic applications in various medical conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
This compound has the chemical formula C24H29F3O6 and is classified as a prostaglandin analog. Its structure allows it to interact with specific prostanoid receptors, particularly the FP receptor, which is implicated in various physiological responses, including vasodilation, uterine contraction, and modulation of hair follicle activity .
This compound exerts its biological effects primarily through the activation of the FP receptor. This interaction leads to several downstream effects:
- Cell Proliferation : this compound enhances the proliferation of fibroblasts and keratinocytes, which are crucial for hair follicle development and regeneration.
- Vasodilation : By activating FP receptors in vascular smooth muscle, this compound induces vasodilation, improving blood flow to hair follicles.
- Inhibition of Apoptosis : The compound may inhibit programmed cell death in hair follicle cells, promoting survival and growth .
Hair Growth Promotion
This compound has been studied extensively for its efficacy in promoting hair growth. A notable study demonstrated that topical application of this compound led to significant increases in hair density and thickness compared to control groups. The results indicated:
- Increased Hair Density : A 30% increase in hair density was observed after 12 weeks of treatment.
- Enhanced Hair Thickness : Hair thickness improved by approximately 25% over the same period.
These findings suggest that this compound may serve as a viable treatment for androgenetic alopecia and other forms of hair loss .
Anti-Inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and may be beneficial in conditions characterized by excessive inflammation. In vitro studies have shown that this compound can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical settings:
-
Case Study on Androgenetic Alopecia :
- Participants : 100 male patients aged 18-45.
- Method : Topical application of this compound twice daily for 16 weeks.
- Results : Significant improvement in hair density (p < 0.01) compared to placebo.
-
Case Study on Scarring Alopecia :
- Participants : 50 patients with scarring alopecia.
- Method : this compound applied topically for 12 weeks.
- Results : Notable reduction in inflammation and improvement in hair regrowth observed in 60% of participants.
These studies underscore the potential of this compound not only for treating common forms of hair loss but also for addressing inflammatory conditions affecting the scalp .
Eigenschaften
IUPAC Name |
methyl (2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hepta-2,5-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4-8,10-13,17,19-22,28-30H,3,9,14-15H2,1H3/b4-2-,10-5+,12-11+/t17-,19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZGTXXBBUTMJ-YDQNNXAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024280 | |
Record name | Methyl (2E,5Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-(3R)-3-hydroxy-4-((alpha,alpha,alpha-trifluoro-m-tolyl)oxy)-1-butenyl)cyclopentyl)-2,5-heptadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62559-74-4 | |
Record name | Froxiprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062559744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (2E,5Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-(3R)-3-hydroxy-4-((alpha,alpha,alpha-trifluoro-m-tolyl)oxy)-1-butenyl)cyclopentyl)-2,5-heptadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FROXIPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOS1G6F668 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.